

# Spectroscopic Profile of (2-Methylenecyclopropyl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Methylenecyclopropyl)methanol

Cat. No.: B050694

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **(2-Methylenecyclopropyl)methanol**. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2-Methylenecyclopropyl)methanol** (CAS No. 29279-66-1).

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.35	s	-	1H	=CHa
5.28	s	-	1H	=CHb
3.58	d	6.0	2H	-CH <sub>2</sub> OH
1.55	m	-	1H	-CH-
1.30	br s	-	1H	-OH
0.95	m	-	1H	Cyclopropyl CHa
0.65	m	-	1H	Cyclopropyl CHb

Solvent: CDCl<sub>3</sub>. Reference: TMS at 0.00 ppm.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
142.5	C=CH <sub>2</sub>
104.2	C=CH <sub>2</sub>
67.5	-CH <sub>2</sub> OH
22.1	-CH-
15.8	Cyclopropyl CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3330	Broad, Strong	O-H stretch
3075	Medium	=C-H stretch
2995, 2920	Medium	C-H stretch (cyclopropyl & CH <sub>2</sub> )
1655	Medium	C=C stretch
1020	Strong	C-O stretch
885	Strong	=CH <sub>2</sub> bend (out-of-plane)

Sample preparation: Neat liquid film.

#### Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
84	20	[M] <sup>+</sup> (Molecular Ion)
83	100	[M-H] <sup>+</sup>
66	45	[M-H <sub>2</sub> O] <sup>+</sup>
55	80	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
53	65	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	95	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	75	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI) at 70 eV.

### Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **(2-Methylenecyclopropyl)methanol** was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: -10 to 160 ppm
- Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the residual solvent signal of  $\text{CDCl}_3$  (77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A single drop of neat **(2-Methylenecyclopropyl)methanol** was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Mode: Transmittance

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **(2-Methylenecyclopropyl)methanol** was prepared in dichloromethane (1 mg/mL).

GC Conditions:

- Injection Volume: 1  $\mu\text{L}$
- Injector Temperature: 250 °C
- Column: 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, non-polar stationary phase (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

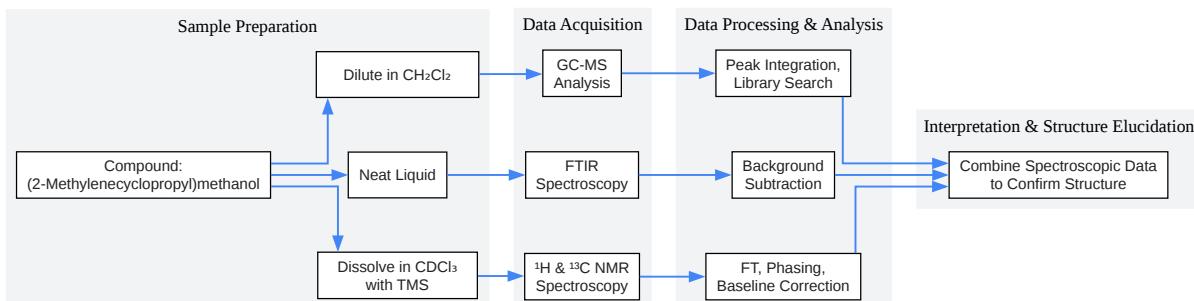
MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: 35 - 350 m/z
- Scan Speed: 1000 amu/s
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to **(2-Methylenecyclopropyl)methanol**. The mass spectrum of this peak was extracted and background-subtracted.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Methylenecyclopropyl)methanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of (2-Methylenecyclopropyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050694#spectroscopic-data-nmr-ir-ms-of-2-methylenecyclopropyl-methanol\]](https://www.benchchem.com/product/b050694#spectroscopic-data-nmr-ir-ms-of-2-methylenecyclopropyl-methanol)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)